5-Methoxysalicylic acid (CAS 2612-02-4) is a highly functionalized benzoic acid derivative characterized by its pre-installed 5-methoxy and 2-hydroxy groups [1]. In industrial and laboratory procurement, it is primarily valued as a specialized matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and as a regioselective building block for complex organic synthesis. Unlike standard aliphatic or simple aromatic acids, 5-methoxysalicylic acid exhibits unique photophysical properties, including the suppression of excited-state intramolecular proton transfer (ESIPT), which dictates its energy-absorbing behavior under UV irradiation. Its distinct pKa and solubility profile make it an essential material for analytical workflows requiring soft ionization of labile biomolecules, as well as a critical precursor for the scalable synthesis of pharmaceutical intermediates and natural products.
Substituting 5-methoxysalicylic acid with its parent compound, salicylic acid, or common structural analogs like 4-methoxysalicylic acid, fundamentally compromises both analytical and synthetic workflows. In MALDI-MS applications, standard matrices such as 3-hydroxypicolinic acid (3-HPA) or 2,5-dihydroxybenzoic acid (DHB) often fail to prevent alkali metal adduct formation or extensive fragmentation of labile oligonucleotides and glycoconjugates [1]. 5-Methoxysalicylic acid specifically mitigates these issues through its unique proton-transfer dynamics and co-matrix compatibility. In synthetic chemistry, replacing 5-methoxysalicylic acid with a generic benzoic acid necessitates lengthy, low-yield functionalization steps—such as nitro-group installation and removal—to achieve the required regiochemistry for intramolecular nucleophilic aromatic substitution (SNAr). Consequently, generic substitutes introduce unacceptable analytical noise, increase synthetic step counts, and degrade overall process efficiency.
In the mass spectrometric analysis of 12–20mer oligonucleotides, the choice of matrix critically determines spectral quality. When 5-methoxysalicylic acid is utilized as a co-matrix with spermine, it demonstrates superior performance compared to the industry-standard 3-hydroxypicolinic acid (3-HPA) combined with diammonium hydrogen citrate (DHC). The 5-methoxysalicylic acid system yields minimal formation of alkali metal ion adducts ([M+Na]+, [M+K]+) and significantly reduces analyte fragmentation [1]. This contrasts sharply with 3-HPA, which frequently suffers from broad adduct peaks that obscure accurate mass determination.
| Evidence Dimension | Alkali metal ion adduct formation and fragmentation in 12-20mer oligonucleotide MALDI-MS |
| Target Compound Data | 5-Methoxysalicylic acid (with spermine) yields minimal alkali metal adducts and reduced fragmentation. |
| Comparator Or Baseline | 3-Hydroxypicolinic acid (3-HPA) (with DHC or spermine) exhibits higher adduct formation and lower resolution. |
| Quantified Difference | Significant reduction in adduct-related spectral noise and fragmentation compared to the 3-HPA baseline. |
| Conditions | MALDI-TOF MS analysis of 12-20mer DNA oligonucleotides. |
Procurement of 5-methoxysalicylic acid is essential for analytical laboratories requiring high-resolution, adduct-free mass spectra of synthetic oligonucleotides without exhaustive prior desalting.
Quantitative MALDI-MS of small molecules and labile glycoconjugates is notoriously hindered by poor spot-to-spot reproducibility when using conventional matrices like 2,5-dihydroxybenzoic acid (DHB) alone. Incorporating 5-methoxysalicylic acid into a multicomponent matrix system (DHB/fucose/5-methoxysalicylic acid) fundamentally alters the crystallization behavior. This formulation improves both signal reproducibility and the precision of the standard curve slope by a factor of two compared to the DHB-only baseline [1].
| Evidence Dimension | Signal reproducibility and standard curve precision |
| Target Compound Data | DHB/fucose/5-methoxysalicylic acid multicomponent matrix improves precision by 2x. |
| Comparator Or Baseline | DHB (2,5-dihydroxybenzoic acid) alone. |
| Quantified Difference | 2-fold (100%) improvement in signal reproducibility and standard curve slope precision. |
| Conditions | Quantitative MALDI-MS analysis of small molecules/glycoconjugates. |
Buyers developing high-throughput or quantitative MALDI assays must procure 5-methoxysalicylic acid to overcome the severe shot-to-shot variability inherent to traditional DHB matrices.
In the total synthesis of complex natural products and pharmaceutical intermediates, such as the chloropupukeananin precursor pestheic acid, 5-methoxysalicylic acid serves as an irreplaceable starting material. Utilizing commercial 5-methoxysalicylic acid enables a streamlined 9-step longest linear sequence (LLS) to pestheic acid via a highly efficient intramolecular nucleophilic aromatic substitution (SNAr) reaction [1]. Attempting this synthesis with unfunctionalized benzoic acids requires the installation and subsequent removal of nitro directing groups, which drastically increases step count and reduces overall yield.
| Evidence Dimension | Synthetic step count and directing group requirements |
| Target Compound Data | 5-Methoxysalicylic acid enables a direct 9-step LLS via nitro-free intramolecular SNAr. |
| Comparator Or Baseline | Unfunctionalized benzoic acids require additional steps for nitro-group installation and removal to achieve the same regiochemistry. |
| Quantified Difference | Elimination of multiple protection/direction steps, enabling a concise 9-step route. |
| Conditions | Total synthesis of pestheic acid and related bicyclic/tricyclic architectures. |
Chemical manufacturers and discovery chemists should select 5-methoxysalicylic acid to significantly shorten synthetic routes and improve yields of highly functionalized benzoate intermediates.
The photophysical behavior of 5-methoxysalicylic acid diverges significantly from its parent compound, salicylic acid. While salicylic acid undergoes rapid excited-state intramolecular proton transfer (ESIPT) resulting in dual emission spectra, 5-methoxysalicylic acid suppresses this ESIPT pathway [1]. Consequently, 5-methoxysalicylic acid exhibits a single emission spectrum that is a mirror image of its electronic absorption spectrum. This specific thermal and photophysical energy dissipation profile is a key reason it functions uniquely as a soft ionization matrix and specialized UV absorber.
| Evidence Dimension | Excited-state intramolecular proton transfer (ESIPT) and emission profile |
| Target Compound Data | 5-Methoxysalicylic acid suppresses ESIPT, yielding a single mirror-image emission spectrum. |
| Comparator Or Baseline | Salicylic acid undergoes ESIPT, producing a characteristic dual emission spectrum. |
| Quantified Difference | Complete suppression of the secondary ESIPT emission band present in the parent compound. |
| Conditions | Spectroscopic analysis of photophysical energy dissipation under UV excitation. |
Procurement for specialized optical materials, UV filters, or custom MALDI matrices relies on this exact ESIPT suppression to control energy transfer dynamics.
Due to its ability to minimize alkali metal adducts and reduce fragmentation when used with spermine, 5-methoxysalicylic acid is the preferred matrix for the rapid mass spectrometric validation of synthetic 12-20mer DNA and RNA sequences[1].
Formulated alongside DHB and fucose, 5-methoxysalicylic acid is utilized in high-throughput analytical laboratories to achieve 2-fold improvements in signal reproducibility for labile glycoconjugates and low-molecular-weight metabolites [1].
5-Methoxysalicylic acid is procured as a highly regioselective building block for the synthesis of complex pharmaceutical precursors (e.g., pestheic acid derivatives), allowing chemists to bypass inefficient nitro-group-directed SNAr pathways[1].
Leveraging its unique suppression of excited-state intramolecular proton transfer (ESIPT), 5-methoxysalicylic acid is incorporated into specialized coatings, matrices, and cosmetic UV filters where controlled photophysical energy dissipation is required without dual-emission interference [1].
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